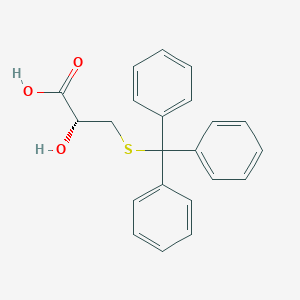
(R)-2-Hydroxy-3-(tritylthio)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-3-(tritylthio)propanoic acid is an organic compound characterized by the presence of a hydroxyl group, a tritylthio group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-3-(tritylthio)propanoic acid typically involves the protection of the thiol group using a trityl group, followed by the introduction of the hydroxyl and carboxylic acid functionalities. One common method involves the reaction of 3-mercaptopropionic acid with triphenylmethyl chloride (trityl chloride) in the presence of a base to form 3-(tritylthio)propionic acid. This intermediate can then be hydroxylated to yield ®-2-Hydroxy-3-(tritylthio)propanoic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-3-(tritylthio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tritylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 2-oxo-3-(tritylthio)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(tritylthio)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ®-2-Hydroxy-3-(tritylthio)propanoic acid is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving thiol and hydroxyl groups. It serves as a model substrate for investigating the mechanisms of these enzymes.
Industry: In the industrial sector, ®-2-Hydroxy-3-(tritylthio)propanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-(tritylthio)propanoic acid involves its interaction with various molecular targets, primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the tritylthio group can undergo redox reactions and serve as a protective group in synthetic pathways. The carboxylic acid group can form ionic bonds and participate in esterification and amidation reactions.
Comparison with Similar Compounds
3-(Tritylthio)propionic acid: Lacks the hydroxyl group but shares the tritylthio and carboxylic acid functionalities.
2-(Tritylthio)ethanethiol: Contains a thiol group instead of a hydroxyl group and a shorter carbon chain.
1-Bromo-3-(tritylthio)propane: Contains a bromine atom instead of a hydroxyl group.
Uniqueness: ®-2-Hydroxy-3-(tritylthio)propanoic acid is unique due to the presence of both a hydroxyl group and a tritylthio group on the same carbon chain. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C22H20O3S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C22H20O3S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25)/t20-/m0/s1 |
InChI Key |
QFDZZZLJDKSWSE-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



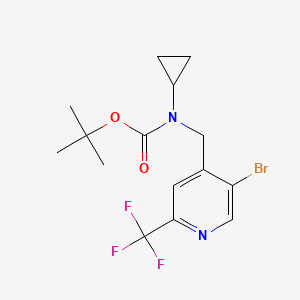

![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
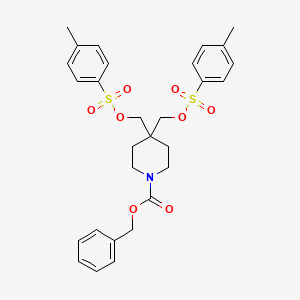
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
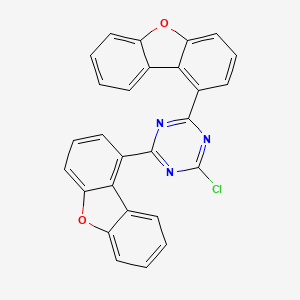
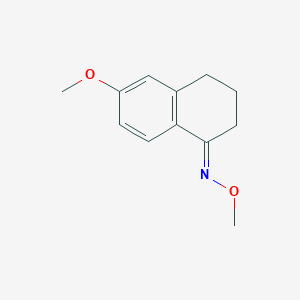
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)

![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
